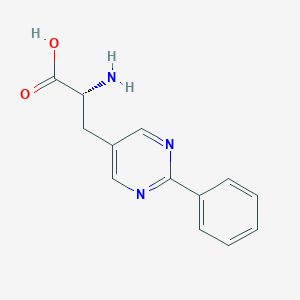![molecular formula C6H4BrN3O B12987744 6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring, with a bromine atom at the 6th position and a keto group at the 8th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with bromoacetyl bromide followed by cyclization can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The keto group at the 8th position can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 6th position, while oxidation and reduction reactions can modify the keto group at the 8th position.
Applications De Recherche Scientifique
6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and keto group play crucial roles in binding interactions and reactivity. The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring system but differ in the position and type of substituents. They also exhibit diverse biological activities and synthetic applications.
Imidazo[1,2-a]pyrazines: These compounds share the same core structure but may have different substituents, leading to variations in reactivity and applications.
Imidazo[1,5-a]pyridines: These compounds have a different ring fusion pattern and are known for their luminescent properties and versatility in material science.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H4BrN3O |
|---|---|
Poids moléculaire |
214.02 g/mol |
Nom IUPAC |
6-bromo-7H-imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-10-2-1-8-5(10)6(11)9-4/h1-3H,(H,9,11) |
Clé InChI |
TUZLRWXRXMAWIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(NC(=O)C2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Ethyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12987714.png)
![Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate](/img/structure/B12987715.png)



![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
